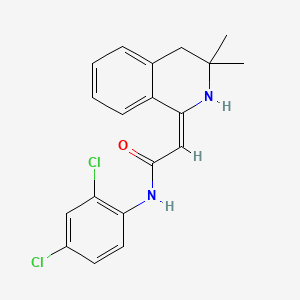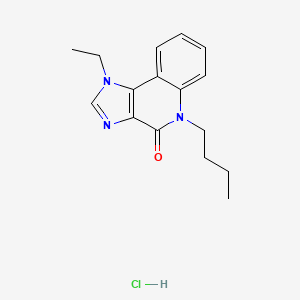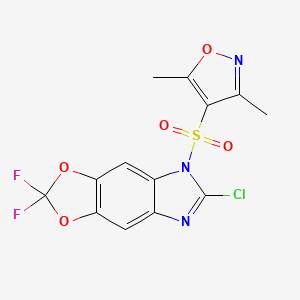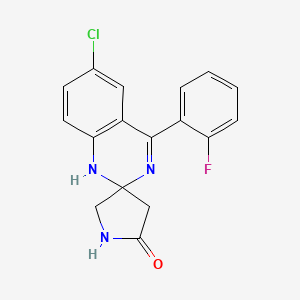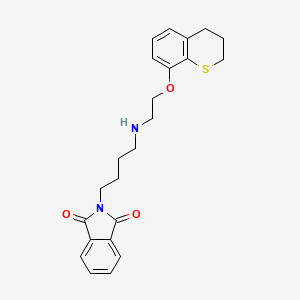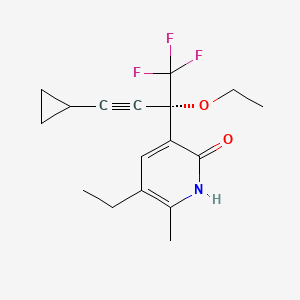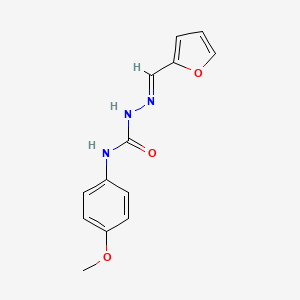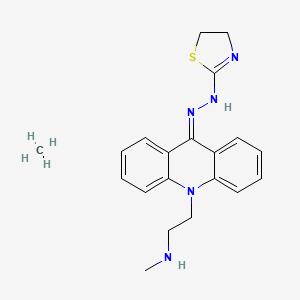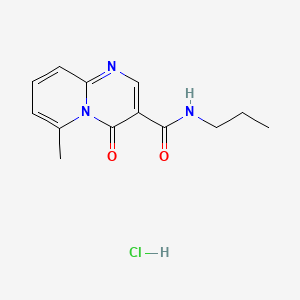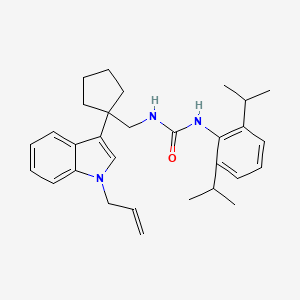
(S)-Camazepam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Camazepam is a benzodiazepine derivative that has been studied for its potential anxiolytic and muscle relaxant properties It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Camazepam typically involves the resolution of racemic camazepam or the asymmetric synthesis starting from chiral precursors. One common method involves the reaction of 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one with (S)-2-amino-2-phenylethanol under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Camazepam undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 7-chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the reactivity and properties of benzodiazepines.
Biology: Research has focused on its effects on the central nervous system and its potential as an anxiolytic agent.
Medicine: It has been investigated for its potential use in treating anxiety disorders, muscle spasms, and other related conditions.
Industry: Its synthesis and production methods are of interest for the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
(S)-Camazepam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor complex in the brain. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a calming effect on the central nervous system, which accounts for its anxiolytic and muscle relaxant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and muscle relaxant properties.
Lorazepam: Known for its potent anxiolytic effects.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Uniqueness
(S)-Camazepam is unique due to its specific chiral configuration, which can influence its pharmacokinetic and pharmacodynamic properties. This chiral specificity can result in differences in potency, efficacy, and side effect profiles compared to its racemic mixture or other benzodiazepines.
Propriétés
Numéro CAS |
102818-70-2 |
|---|---|
Formule moléculaire |
C19H18ClN3O3 |
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
[(3S)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C19H18ClN3O3/c1-22(2)19(25)26-17-18(24)23(3)15-10-9-13(20)11-14(15)16(21-17)12-7-5-4-6-8-12/h4-11,17H,1-3H3/t17-/m0/s1 |
Clé InChI |
PXBVEXGRHZFEOF-KRWDZBQOSA-N |
SMILES isomérique |
CN1C2=C(C=C(C=C2)Cl)C(=N[C@H](C1=O)OC(=O)N(C)C)C3=CC=CC=C3 |
SMILES canonique |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC(=O)N(C)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


